molecular formula C13H15NO5 B2572407 Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate CAS No. 329746-12-5

Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate

Cat. No.: B2572407
CAS No.: 329746-12-5
M. Wt: 265.265
InChI Key: YRAVCJPLIKQACT-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate is a β-keto ester featuring a para-nitrophenyl group at the 3-position and two methyl substituents at the 2-position of the propanoate backbone. This structure imparts unique steric and electronic properties, making it relevant in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-4-19-12(16)13(2,3)11(15)9-5-7-10(8-6-9)14(17)18/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAVCJPLIKQACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329746-12-5
Record name ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate typically involves the esterification of 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Ethyl 2,2-dimethyl-3-(4-aminophenyl)-3-oxopropanoate.

    Substitution: Various amides or esters depending on the nucleophile used.

    Hydrolysis: 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid and ethanol.

Scientific Research Applications

Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is employed in studies investigating the biological activity of nitrophenyl-containing compounds.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with particular receptors. The nitrophenyl group can participate in electron transfer reactions, while the ester moiety can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl 3-(3-Nitrophenyl)-3-Oxopropanoate (CAS 52119-38-7)
  • Structural Difference : Meta-nitro substituent vs. para-nitro in the target compound.
  • Impact : The para-nitro group in the target compound offers stronger electron-withdrawing effects, enhancing electrophilicity at the keto position compared to the meta isomer. This may accelerate nucleophilic addition reactions .
  • Synthesis : Prepared via similar β-keto ester condensation methods but with 3-nitrophenyl precursors .
Ethyl 3-(4-Methylphenyl)-3-Oxopropanoate
  • Structural Difference : Methyl substituent replaces nitro at the para position.
  • Impact : The electron-donating methyl group reduces electrophilicity, decreasing reactivity in condensation reactions. This analog may exhibit higher lipophilicity but lower metabolic stability due to the absence of nitro .
Ethyl 3-(3,5-Dimethoxyphenyl)-3-Oxopropanoate
  • Structural Difference : Two methoxy groups at meta positions.
  • Impact : Methoxy groups enhance solubility in polar solvents and may alter binding affinities in biological systems compared to nitro-substituted analogs .

Backbone Modifications

Ethyl 2,2-Dimethyl-3-Oxo-3-(m-Tolyl)Propanoate (CAS 93742-43-9)
  • Structural Difference : m-Tolyl (3-methylphenyl) replaces 4-nitrophenyl.
  • However, this structure may improve thermal stability .
Ethyl 3-(4-Aminophenyl)-3-Oxopropanoate
  • Structural Difference: Amino group replaces nitro at the para position.
  • Impact: The amino group introduces electron-donating effects, decreasing electrophilicity. This derivative is often an intermediate in pharmaceutical synthesis, such as SIRT2 inhibitors, but requires protective strategies due to amine reactivity .

Heterocyclic Analogs

Ethyl-3-(3-Nitropyridin-4-yl)-2-Oxopropanoate
  • Structural Difference : Pyridine ring replaces benzene.
  • Impact : The nitrogen in the pyridine ring alters electronic distribution, increasing solubility in acidic conditions. This analog is used in heterocyclic drug synthesis but shows lower stability under basic conditions compared to phenyl derivatives .

Lipophilicity and Solubility

  • The dimethyl groups in the target compound increase logP compared to non-methylated analogs, enhancing membrane permeability but reducing aqueous solubility.
  • Nitro vs. Methoxy : Nitro-substituted derivatives exhibit lower solubility in polar solvents than methoxy analogs .

Reactivity

  • The para-nitro group stabilizes enolate intermediates, facilitating reactions like Michael additions. Dimethyl groups slow down such reactions due to steric effects .

Biological Activity

Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate is an organic compound characterized by a complex structure that includes a nitro group and an ester functional group. Its molecular formula is C₁₃H₁₅N₀₅, and it has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities.

Structural Information

  • Molecular Formula : C₁₃H₁₅N₀₅
  • CAS Number : 136774-69-1
  • SMILES : CCOC(=O)C(C)(C)C(=O)C1=CC=C(C=C1)N+[O-]

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The nitrophenyl group may facilitate electron transfer reactions, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions are crucial for its potential role as an enzyme inhibitor and its applications in drug design.

Enzyme Inhibition

Research indicates that compounds containing nitrophenyl groups often exhibit enzyme inhibition properties. This compound has been employed in studies investigating its role as a biochemical probe to understand metabolic pathways and enzyme interactions.

Case Studies and Research Findings

  • Biological Studies : The compound has been utilized in studies focusing on the biological activity of nitrophenyl-containing compounds. Its role as a biochemical probe is critical for understanding metabolic pathways.
  • Medicinal Chemistry Applications : this compound serves as an intermediate in the synthesis of pharmaceuticals targeting specific enzymes or receptors.
  • Comparative Analysis with Similar Compounds :
    • Ethyl 2,2-dimethyl-3-(4-aminophenyl)-3-oxopropanoate : This compound has an amino group instead of a nitro group, significantly altering its reactivity and biological activity.
    • 2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid : The carboxylic acid form exhibits different reactivity compared to the ester form, potentially influencing its biological activity.

Data Table: Biological Activity Comparison

Compound NameBiological ActivityNotes
This compoundEnzyme inhibitorInvestigated for metabolic pathway roles
Ethyl 2,2-dimethyl-3-(4-aminophenyl)-3-oxopropanoateVaries; potential anticancer propertiesAmino group alters reactivity
2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acidMore acidic; different reactionsCarboxylic acid form

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